![molecular formula C13H17NO B11900945 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)
2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a complex organic compound known for its unique structure and significant applications in various fields. This compound is characterized by its hexahydro-pyrido-isoquinoline core, which is a bicyclic structure containing nitrogen atoms. It has been studied extensively for its potential therapeutic properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an amine, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Basic Information
- Chemical Name: 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
- CAS Number: 5911-71-7
- Molecular Formula: C13H18N2O
- Molecular Weight: 218.3 g/mol
Structure
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the hydroxyl group is significant for its interaction with biological targets.
Neuroimaging
One of the prominent applications of This compound is in the development of radiopharmaceuticals for positron emission tomography (PET). Specifically, derivatives of this compound have been synthesized and labeled with fluorine-18 to create imaging agents for studying the vesicular monoamine transporter 2 (VMAT2) in the brain.
Case Study: VMAT2 Imaging
A notable study evaluated a fluorine-18 labeled derivative known as (18)F-FP-(+)-dihydrotetrabenazine , which demonstrated potential as a VMAT2 imaging agent. This compound showed enhanced brain uptake and selectivity for VMAT2 compared to traditional carbon-11 labeled agents. The findings suggest that this compound could improve diagnostic capabilities for neurodegenerative diseases by providing better imaging of monoamine systems in the brain .
Drug Development
The compound has also been investigated for its therapeutic potential. Its structural similarity to other pharmacologically active compounds suggests it may exhibit significant biological activity.
Libraries of Derivatives
Research has focused on creating libraries of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amines through multicomponent assembly processes. These libraries enable high-throughput screening for potential drug candidates targeting various neurological conditions .
Inhibition Studies
Recent studies have evaluated the inhibitory effects of related compounds on dopamine uptake at VMAT2 and other transporters. For instance, certain derivatives exhibited nanomolar range inhibition of dopamine uptake at VMAT2 with high selectivity over other transporters like the serotonin transporter (SERT) and dopamine transporter (DAT) . This specificity is critical for minimizing side effects in therapeutic applications.
Summary of Applications
Mechanism of Action
The mechanism of action of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
- Tetrabenazine : Known for its use in treating hyperkinetic movement disorders .
Uniqueness
2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthesis and potential therapeutic applications make it a valuable compound in both research and industry .
Biological Activity
2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C19H29NO3
- Molecular Weight : 319.45 g/mol
- CAS Number : 3466-75-9
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Neuroprotective Properties : Studies have shown that derivatives of this compound can protect dopaminergic neurons from toxicity. The mechanism involves modulation of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in dopamine storage and release in neurons .
- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects. Its structure suggests that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS), which is involved in inflammatory responses .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Neuroprotection : A study conducted on mice demonstrated that administration of this compound resulted in significant protection against MPTP-induced neurotoxicity. The treated group showed reduced dopaminergic neuron loss compared to controls .
- Antidepressant Evaluation : In a behavioral study using animal models of depression, compounds related to this compound exhibited significant reductions in depressive-like behaviors when administered chronically. This suggests potential for developing new antidepressants based on this scaffold .
The biological activity of this compound can be attributed to several mechanisms:
- VMAT2 Modulation : By influencing VMAT2 function, the compound can alter dopamine levels within synaptic vesicles and affect dopaminergic signaling pathways .
- Interaction with Serotonin Receptors : The compound may act on serotonin transporters (SERT), indicating its potential role in mood regulation and anxiety disorders .
- Nitric Oxide Pathway Inhibition : The inhibition of iNOS suggests that the compound could reduce inflammatory responses associated with various neurological conditions .
Data Tables
Properties
IUPAC Name |
2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,11,13,15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCKKUCKZKOOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC3=CC=CC=C3C2CC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.